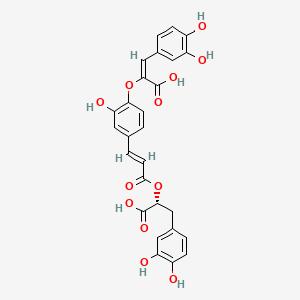![molecular formula C28H22N2O2S B13434936 8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide](/img/structure/B13434936.png)
8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyridine core, a naphthalen-1-ylmethyl group, and a phenyl group. Its molecular structure suggests potential biological and chemical activities, making it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of 8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide involves multiple steps, typically starting with the preparation of the thiazolo[3,2-a]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The naphthalen-1-ylmethyl and phenyl groups are then introduced through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the cyclopropyl and naphthalen-1-ylmethyl groups makes it susceptible to oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl group in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Applications De Recherche Scientifique
8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide has been studied for its potential use in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to bind to the active site of viral proteases, inhibiting their function and preventing viral replication. The compound’s structure allows it to form stable complexes with these enzymes, disrupting their activity and thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other thiazolo[3,2-a]pyridine derivatives, which share the core structure but differ in the substituents attached to the ring. These compounds exhibit varying degrees of biological and chemical activities, depending on their specific structures. For example:
(3R)-8-cyclopropyl-6-(morpholin-4-ylmethyl)-7-(1-naphthylmethyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid: This compound has a morpholin-4-ylmethyl group instead of the phenyl group, which may alter its biological activity and chemical reactivity.
Thiazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties.
Propriétés
Formule moléculaire |
C28H22N2O2S |
|---|---|
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C28H22N2O2S/c31-25-16-21(15-20-9-6-8-18-7-4-5-12-23(18)20)26(19-13-14-19)28-30(25)24(17-33-28)27(32)29-22-10-2-1-3-11-22/h1-12,16-17,19H,13-15H2,(H,29,32) |
Clé InChI |
TYPJPKPPPMYZMM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C3N(C(=O)C=C2CC4=CC=CC5=CC=CC=C54)C(=CS3)C(=O)NC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


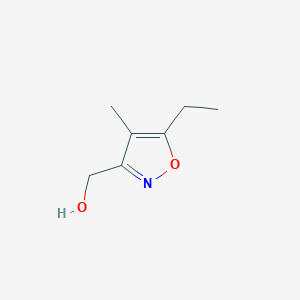
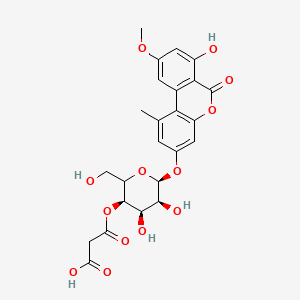

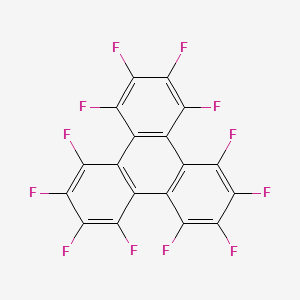
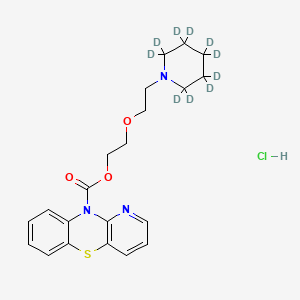
![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B13434885.png)
![Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl](/img/structure/B13434890.png)
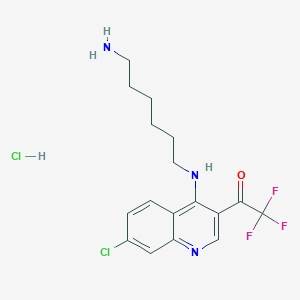
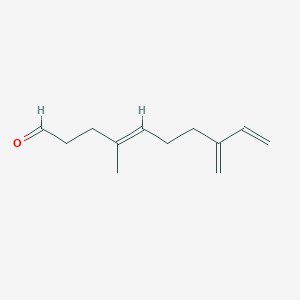
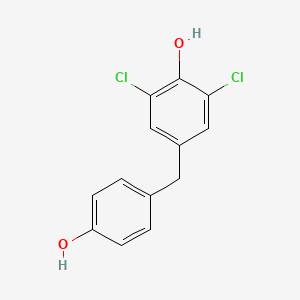
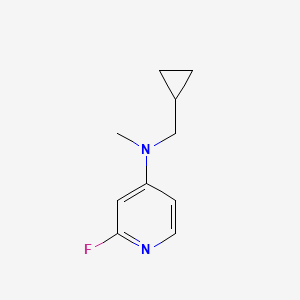

![(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate](/img/structure/B13434930.png)
